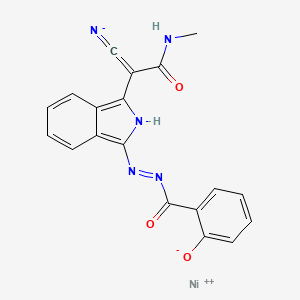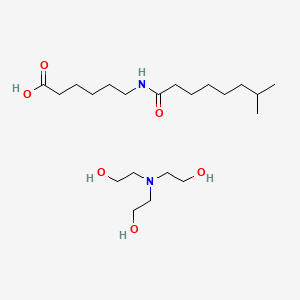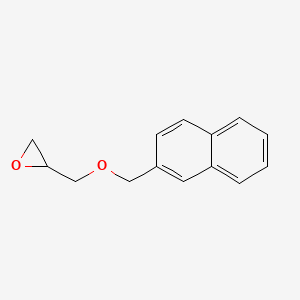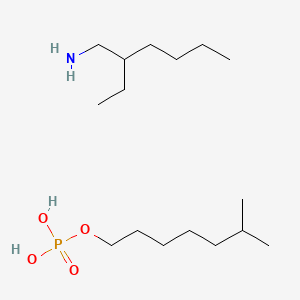
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is a compound that combines an amine and a phosphate ester. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of an amine and a phosphate group allows it to participate in a variety of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of 2-Ethylhexan-1-amine
Starting Material: 2-Ethylhexanol
Reaction: 2-Ethylhexanol is reacted with ammonia under high temperature and pressure to form 2-ethylhexan-1-amine.
Conditions: Typically, this reaction is carried out in the presence of a catalyst such as Raney nickel at temperatures around 150-200°C and pressures of 10-20 atm.
-
Synthesis of 6-Methylheptyl Dihydrogen Phosphate
Starting Material: 6-Methylheptanol
Reaction: 6-Methylheptanol is reacted with phosphoric acid to form 6-methylheptyl dihydrogen phosphate.
Conditions: This reaction is usually performed at room temperature with stirring to ensure complete mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of these compounds often involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-efficiency catalysts and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of 2-ethylhexan-1-amine can lead to the formation of corresponding nitriles or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of 6-methylheptyl dihydrogen phosphate can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Conditions: Typically carried out under reflux conditions.
Products: Substitution reactions can replace hydroxyl groups with halides, forming compounds like 2-ethylhexyl chloride.
Scientific Research Applications
Chemistry
In chemistry, 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the production of surfactants, plasticizers, and stabilizers.
Biology
In biological research, this compound can be used to study the effects of amines and phosphates on cellular processes. It may also serve as a model compound for investigating the metabolism of similar molecules in living organisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, the amine group might interact with biological receptors, while the phosphate group could influence cellular signaling pathways.
Industry
Industrially, this compound is used in the formulation of lubricants, corrosion inhibitors, and flame retardants. Its ability to modify the properties of materials makes it useful in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phosphate group can participate in phosphorylation reactions, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
-
2-Ethylhexan-1-amine
Structure: Contains only the amine group.
Applications: Used in the synthesis of surfactants and plasticizers.
-
6-Methylheptyl Dihydrogen Phosphate
Structure: Contains only the phosphate group.
Applications: Used as a flame retardant and corrosion inhibitor.
Uniqueness
The combination of both an amine and a phosphate group in 2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate provides unique reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical and biological processes compared to its individual components.
Properties
CAS No. |
64346-27-6 |
|---|---|
Molecular Formula |
C16H38NO4P |
Molecular Weight |
339.45 g/mol |
IUPAC Name |
2-ethylhexan-1-amine;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19N.C8H19O4P/c1-3-5-6-8(4-2)7-9;1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7,9H2,1-2H3;8H,3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
YUYZJJUIOVICNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN.CC(C)CCCCCOP(=O)(O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



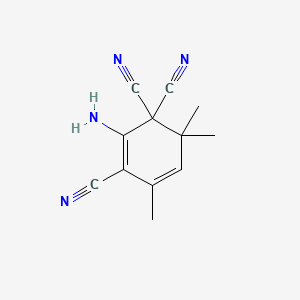
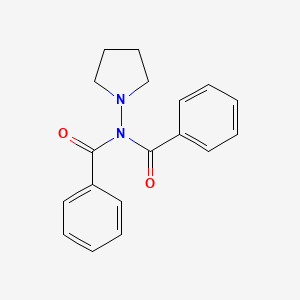
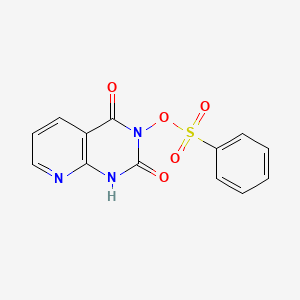
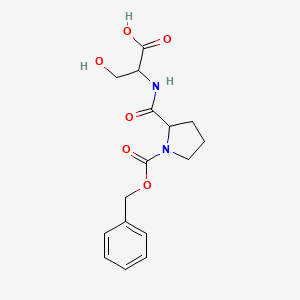
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
